5-O-Desmethyl Omeprazole
5-O-Desmethyl Omeprazole
5'-O-Desmethyl omeprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. 5'-O-Desmethyl omeprazole is considered to be a practically insoluble (in water) and relatively neutral molecule. 5'-O-Desmethyl omeprazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name:
Vulcanchem
CAS No.:
151602-49-2
VCID:
VC0018265
InChI:
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)
SMILES:
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
Molecular Formula:
C16H17N3O3S
Molecular Weight:
331.4 g/mol
5-O-Desmethyl Omeprazole
CAS No.: 151602-49-2
Reference Standards
VCID: VC0018265
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
CAS No. | 151602-49-2 |
---|---|
Product Name | 5-O-Desmethyl Omeprazole |
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol |
Standard InChI | InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |
Standard InChIKey | TWXDTVZNDQKCOS-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Description | 5'-O-Desmethyl omeprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. 5'-O-Desmethyl omeprazole is considered to be a practically insoluble (in water) and relatively neutral molecule. 5'-O-Desmethyl omeprazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. |
Synonyms | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol; |
PubChem Compound | 10404448 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume